2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline is an organic compound that features a boronate ester and an aniline moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline typically involves the coupling of 5-(trifluoromethoxy)aniline with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology can provide better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The boronate ester can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-(Trifluoromethoxy)aniline
- Phenylboronic acid
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline is unique due to the presence of both a boronate ester and a trifluoromethoxy group. This combination imparts distinct reactivity and physicochemical properties, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)18)19-13(15,16)17/h5-7H,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAKBFSIFAZERW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682251 |
Source
|
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-27-9 |
Source
|
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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